Cas no 864815-35-0 (tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate)

Tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing heterocyclic frameworks. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification in synthetic workflows. The conjugated (2E)-prop-2-enoate moiety offers reactivity for Michael additions or cycloadditions, while the 1H-pyrrol-3-yl group serves as a key precursor for indole and related heterocycle syntheses. This compound is especially useful in medicinal chemistry for the development of biologically active molecules. Its well-defined structure and functional group compatibility make it a reliable building block for complex organic transformations.
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate structure
864815-35-0 structure
Product name:tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
CAS No:864815-35-0
MF:C11H15NO2
Molecular Weight:193.242
MDL:MFCD20662161
CID:4256145
PubChem ID:66646340

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, 1,1-dimethylethyl ester, (2E)-
    • (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate
    • tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
    • 864815-35-0
    • SCHEMBL296749
    • (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate
    • (E)-3-(1H-pyrrol-3-yl)-acrylic acid tert-butyl ester
    • tert-Butyl (E)-3-(1H-pyrrol-3-yl)acrylate
    • EN300-1456031
    • SCHEMBL296748
    • VHHOANRGJDNEQY-SNAWJCMRSA-N
    • (E)-3-(1H-pyrrol-3-yl)acrylic acid tert-butyl ester
    • MDL: MFCD20662161
    • インチ: InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3/b5-4+
    • InChIKey: VHHOANRGJDNEQY-SNAWJCMRSA-N

計算された属性

  • 精确分子量: 193.110278721Da
  • 同位素质量: 193.110278721Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 42.1Ų

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0107-5G
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0 95%
5g
¥ 10,553.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0107-10G
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0 95%
10g
¥ 17,589.00 2023-04-13
Enamine
EN300-1456031-0.1g
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0
0.1g
$715.0 2023-06-06
Enamine
EN300-1456031-0.5g
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0
0.5g
$781.0 2023-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0107-250MG
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0 95%
250MG
¥ 1,412.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0107-1G
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0 95%
1g
¥ 3,517.00 2023-04-13
Enamine
EN300-1456031-0.05g
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0
0.05g
$683.0 2023-06-06
Enamine
EN300-1456031-10000mg
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0
10000mg
$3500.0 2023-09-29
Enamine
EN300-1456031-250mg
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0
250mg
$748.0 2023-09-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0107-10.0g
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
864815-35-0 95%
10.0g
¥17589.0000 2024-08-02

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 関連文献

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoateに関する追加情報

Professional Introduction to Compound with CAS No. 864815-35-0 and Product Name: tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate

The compound with the CAS number 864815-35-0 and the product name tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of a tert-butyl group and a pyrrole moiety in its molecular structure suggests a high degree of versatility, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, the integration of heterocyclic compounds into drug development has seen remarkable progress. The pyrrole ring, a five-membered aromatic nitrogen-containing heterocycle, is particularly notable for its role in medicinal chemistry. Its structural motif is frequently incorporated into bioactive molecules due to its ability to modulate electronic properties and interact with biological targets. The specific derivative, (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate, combines this heterocyclic core with an ester functional group, which is known to enhance solubility and bioavailability—key factors in pharmaceutical design.

The tert-butyl group, another critical structural component, contributes to the compound's steric hindrance, which can influence both its reactivity and binding affinity. This feature is particularly relevant in the context of enzyme inhibition or receptor modulation, where precise spatial interactions are often required for efficacy. The combination of these elements—pyrrole, ester, and tert-butyl—makes this compound a promising scaffold for developing novel therapeutic agents.

Recent studies have highlighted the importance of such multifunctional compounds in addressing complex biological pathways. For instance, derivatives of pyrrole have been investigated for their potential in treating neurological disorders, inflammation, and infectious diseases. The ester moiety in tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate may facilitate metabolic stability while allowing for further derivatization, enabling researchers to fine-tune pharmacokinetic properties.

Advances in computational chemistry have further accelerated the exploration of this compound's properties. Molecular modeling techniques can predict binding interactions with target proteins, providing insights into its mechanism of action. Such simulations are increasingly used to guide experimental design, reducing the time and resources required for drug discovery. The structural features of 864815-35-0 make it an attractive candidate for virtual screening campaigns aimed at identifying new therapeutic applications.

In addition to its pharmacological potential, this compound has implications in materials science. The unique electronic properties of the pyrrole ring can be leveraged in designing organic semiconductors or luminescent materials. Its stability under various conditions also makes it suitable for industrial applications where chemical robustness is essential.

The synthesis of tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. Researchers have developed efficient routes to construct the pyrrole core while introducing the desired functional groups with high regioselectivity. These synthetic strategies are not only crucial for producing this compound but also serve as paradigms for creating other structurally related molecules.

As interest in green chemistry grows, efforts are being made to optimize synthetic pathways for sustainability. The use of renewable feedstocks and catalytic processes can minimize environmental impact while maintaining high yields. The preparation of 864815-35-0 exemplifies these trends, with recent reports describing solvent-free reactions and biocatalytic methods that align with green chemistry principles.

The future prospects for this compound are promising. Ongoing research aims to expand its applications through interdisciplinary collaborations between chemists, biologists, and pharmacologists. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, scientists can rapidly assess the biological activity of derivatives like tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate.

In conclusion, the compound with CAS number 864815-35-0 and product name tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate represents a convergence of innovation in chemical biology and pharmaceutical science. Its unique structural attributes—comprising a pyrrole ring, an ester group, and a tert-butyl substituent—position it as a versatile tool for drug discovery and material design. As research continues to uncover new applications for this molecule, it is poised to play a significant role in advancing both therapeutic interventions and technological innovations.

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Purity:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
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